molecular formula C10H16N2O B11810293 1-(6-Methoxy-2-methylpyridin-3-yl)propan-1-amine

1-(6-Methoxy-2-methylpyridin-3-yl)propan-1-amine

Cat. No.: B11810293
M. Wt: 180.25 g/mol
InChI Key: KTBKQLQGWGJFQK-UHFFFAOYSA-N
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Description

1-(6-Methoxy-2-methylpyridin-3-yl)propan-1-amine is a chemical compound with the molecular formula C10H16N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxy-2-methylpyridin-3-yl)propan-1-amine typically involves the reaction of 6-methoxy-2-methylpyridine with appropriate reagents to introduce the propan-1-amine group. One common method involves the use of reductive amination, where the pyridine derivative is reacted with a suitable aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxy-2-methylpyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(6-Methoxy-2-methylpyridin-3-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-2-methylpyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methoxy-2-methylpyridin-3-yl)propan-1-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-(6-methoxy-2-methylpyridin-3-yl)propan-1-amine

InChI

InChI=1S/C10H16N2O/c1-4-9(11)8-5-6-10(13-3)12-7(8)2/h5-6,9H,4,11H2,1-3H3

InChI Key

KTBKQLQGWGJFQK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(N=C(C=C1)OC)C)N

Origin of Product

United States

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